molecular formula C28H24N2O8 B14214533 2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine CAS No. 595564-73-1

2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine

Katalognummer: B14214533
CAS-Nummer: 595564-73-1
Molekulargewicht: 516.5 g/mol
InChI-Schlüssel: OEJUNVRFMREHRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine is a compound that combines the structural features of both 2-acetyloxybenzoic acid and 4-pyridin-4-ylpyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyloxybenzoic acid;4-pyridin-4-ylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wirkmechanismus

The mechanism of action of 2-acetyloxybenzoic acid;4-pyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components.

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Eigenschaften

CAS-Nummer

595564-73-1

Molekularformel

C28H24N2O8

Molekulargewicht

516.5 g/mol

IUPAC-Name

2-acetyloxybenzoic acid;4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H8N2.2C9H8O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-6(10)13-8-5-3-2-4-7(8)9(11)12/h1-8H;2*2-5H,1H3,(H,11,12)

InChI-Schlüssel

OEJUNVRFMREHRR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CC(=O)OC1=CC=CC=C1C(=O)O.C1=CN=CC=C1C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.